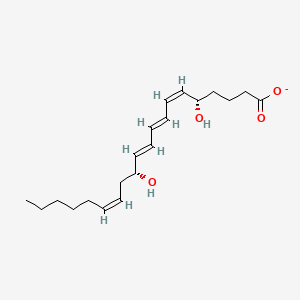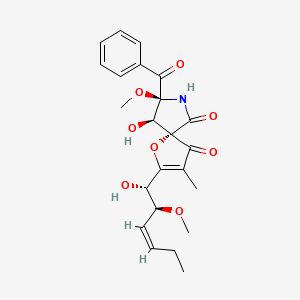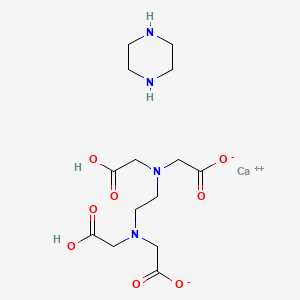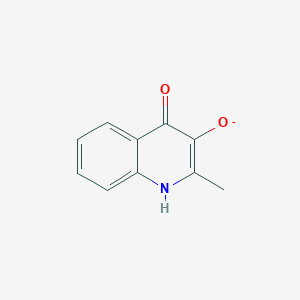
2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-4-oxo-1,4-dihydroquinolin-3-olate is conjugate base of 3-hydroxy-2-methylquinolin-4(1H)-one. It is a conjugate base of a 3-hydroxy-2-methylquinolin-4(1H)-one.
Aplicaciones Científicas De Investigación
Hydrolysis Studies
The compound 2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate has been explored in hydrolysis studies. Basafa et al. (2021) examined the hydrolysis of Nitrile Moiety in 2-Amino-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a related compound. They found that hydrolysis in different conditions yielded various products, shedding light on the compound's reactive properties (Basafa et al., 2021).
Regioselectivity in Reactions
Investigations into the regioselectivity of reactions involving similar quinoline compounds have been conducted. For instance, Batalha et al. (2019) explored the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, providing insights into the selective chemical reactivity of these quinolines (Batalha et al., 2019).
Synthesis and Structural Analysis
The synthesis and molecular structure of related quinoline compounds have been a subject of research. For example, A. Boteva et al. (2014) discussed the synthesis of methyl 3-aroyl-4-oxo-1,4-dihydroquinoline-2-carboxylates and analyzed their crystal structures (Boteva et al., 2014).
Anticancer Properties
Research has also been conducted on the potential anticancer properties of quinoline derivatives. Gaber et al. (2021) synthesized new quinoline-3-carboxylic acid derivatives and tested their effectiveness against the breast cancer MCF-7 cell line, demonstrating significant anticancer activity (Gaber et al., 2021).
Antihypoxic Activity
The antihypoxic activity of 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid and its derivatives was studied by Ukrainets et al. (2010), revealing high antihypoxic effects in some of these compounds (Ukrainets et al., 2010).
Propiedades
Nombre del producto |
2-Methyl-4-oxo-1,4-dihydroquinolin-3-olate |
|---|---|
Fórmula molecular |
C10H8NO2- |
Peso molecular |
174.18 g/mol |
Nombre IUPAC |
2-methyl-4-oxo-1H-quinolin-3-olate |
InChI |
InChI=1S/C10H9NO2/c1-6-9(12)10(13)7-4-2-3-5-8(7)11-6/h2-5,12H,1H3,(H,11,13)/p-1 |
Clave InChI |
FSCXZVPPDJYLDD-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2N1)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



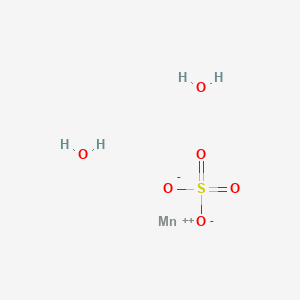
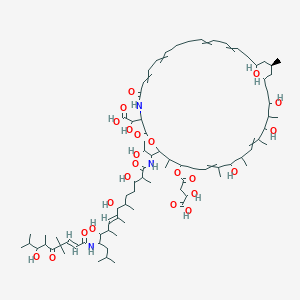
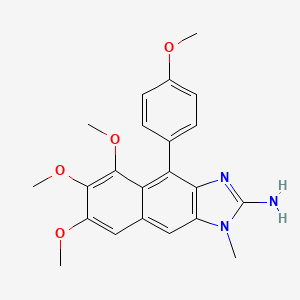
![(8R,9S,13S,14S)-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1264828.png)
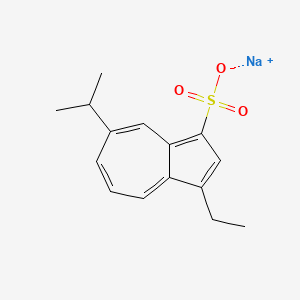
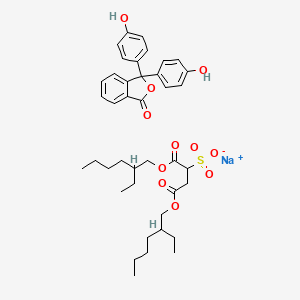
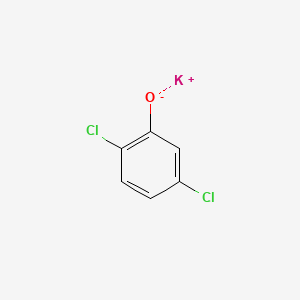
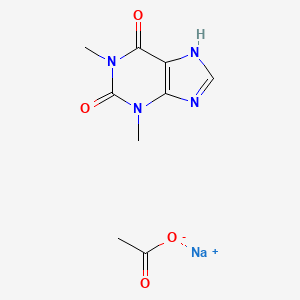
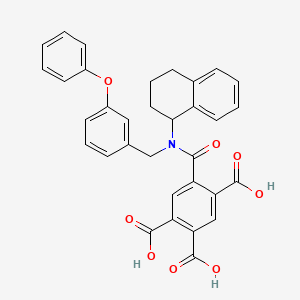
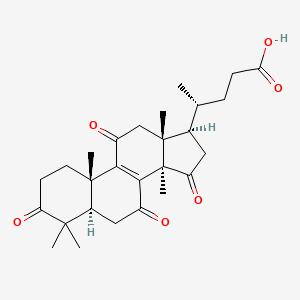
![N-{(1r)-3-Phenyl-1-[2-(Phenylsulfonyl)ethyl]propyl}-N~2~-(Piperazin-1-Ylcarbonyl)-L-Leucinamide](/img/structure/B1264841.png)
